

CAY10535: A Technical Guide for Cardiovascular Research

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Compound of Interest

Compound Name: CAY10535

Cat. No.: B110716

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Introduction

CAY10535 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor isoform β (TP β). As a member of the G protein-coupled receptor (GPCR) family, the TP receptor, through its two main isoforms, TP α and TP β , mediates the physiological and pathological effects of TXA2, a key lipid mediator in cardiovascular homeostasis and disease. While TP α is predominantly expressed in platelets and is a primary target for anti-platelet therapies, TP β is understood to play a significant role in the vasculature, including endothelial cell function and vascular smooth muscle cell responses. The selectivity of **CAY10535** for the TP β isoform makes it a valuable pharmacological tool for dissecting the specific roles of this receptor subtype in cardiovascular research, offering the potential to investigate novel therapeutic strategies for a range of cardiovascular disorders.

This technical guide provides a comprehensive overview of **CAY10535**, including its pharmacological properties, experimental protocols derived from foundational studies, and the key signaling pathways it modulates in cardiovascular cell types.

Core Properties of CAY10535

CAY10535, with the formal name N-[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide, is a non-prostanoid antagonist of the TP

receptor. Its selectivity for the TP β isoform over the TP α isoform allows for the specific investigation of TP β -mediated signaling events.

Quantitative Pharmacological Data

The following table summarizes the key in vitro inhibitory concentrations (IC50) of **CAY10535** from foundational pharmacological studies.

Assay Type	Target	Agonist	IC50 Value	Reference
Ca2+ Mobilization	Human TP β Receptor	U-46619	99 nM	[1]
Ca2+ Mobilization	Human TP α Receptor	U-46619	1,970 nM	[1]
Platelet Aggregation	Human Platelets	U-46619	985 nM	[1]

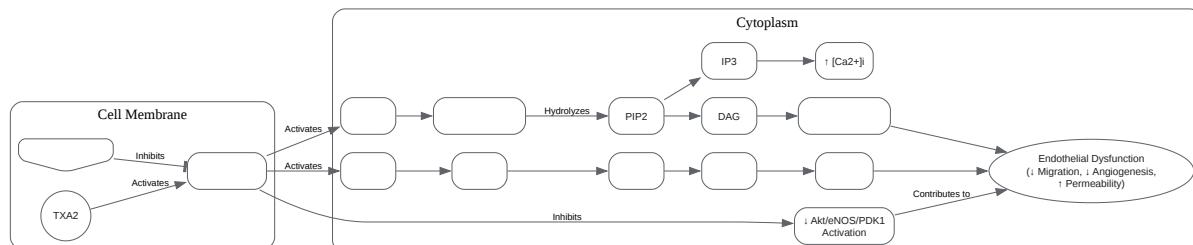
Table 1: In vitro inhibitory activity of **CAY10535**. Data is presented as the half-maximal inhibitory concentration (IC50) from competitive binding or functional assays.[1]

Signaling Pathways Modulated by CAY10535

CAY10535 exerts its effects by blocking the downstream signaling cascades initiated by the activation of the TP β receptor. The TP β receptor is a G protein-coupled receptor that primarily couples to Gq and G12/13 proteins. Its activation in cardiovascular cells triggers a range of intracellular events that can contribute to pathophysiological processes.

TP β Signaling in Endothelial Cells

In endothelial cells, the activation of the TP β receptor can lead to the inhibition of pro-angiogenic signals and promote a pro-inflammatory and pro-thrombotic phenotype. **CAY10535**, by blocking this receptor, can therefore modulate endothelial function.

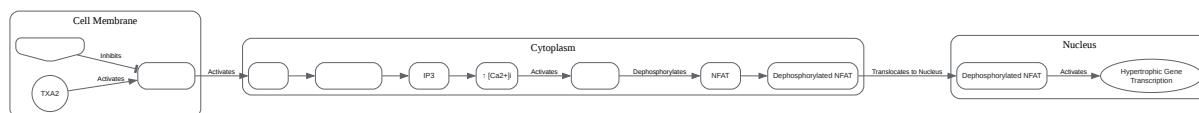
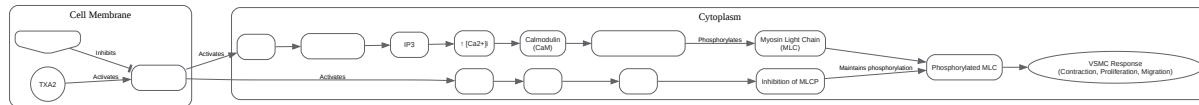


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Caption: TPβ signaling in endothelial cells.

TPβ Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, TPβ receptor activation is a key contributor to vasoconstriction and can also promote cellular proliferation and migration, processes central to the development of atherosclerotic plaques and restenosis. **CAY10535** can be utilized to investigate the role of TPβ in these pathological events.



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References

- 1. caymanchem.com [caymanchem.com]
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